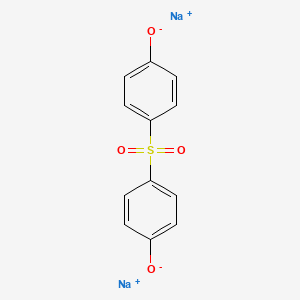

Phenol, 4,4'-sulfonylbis-, disodium salt

Description

Properties

CAS No. |

3594-55-6 |

|---|---|

Molecular Formula |

C12H8Na2O4S |

Molecular Weight |

294.24 g/mol |

IUPAC Name |

disodium;4-(4-oxidophenyl)sulfonylphenolate |

InChI |

InChI=1S/C12H10O4S.2Na/c13-9-1-5-11(6-2-9)17(15,16)12-7-3-10(14)4-8-12;;/h1-8,13-14H;;/q;2*+1/p-2 |

InChI Key |

JGONSKFXXDANLR-UHFFFAOYSA-L |

SMILES |

C1=CC(=CC=C1[O-])S(=O)(=O)C2=CC=C(C=C2)[O-].[Na+].[Na+] |

Canonical SMILES |

C1=CC(=CC=C1[O-])S(=O)(=O)C2=CC=C(C=C2)[O-].[Na+].[Na+] |

Other CAS No. |

3594-55-6 |

Origin of Product |

United States |

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₁₂H₈Na₂O₄S

- Molecular Weight : 294.23 g/mol

- CAS Number : 3594-55-6

The compound features a sulfonyl group connecting two phenolic units, which enhances its reactivity and versatility in chemical processes.

Polymer Chemistry

Phenol, 4,4'-sulfonylbis-, disodium salt is primarily utilized as a cross-linking agent in the synthesis of high-performance polymers. Its applications include:

- Polyether Sulfone (PES) : Known for its excellent thermal stability and mechanical properties, PES is used in aerospace and automotive applications.

- Polyimide : This polymer exhibits high heat resistance and electrical insulation properties, making it ideal for electronics and aerospace components.

Table 1: Comparison of Polymer Properties

| Polymer Type | Thermal Stability | Mechanical Strength | Applications |

|---|---|---|---|

| Polyether Sulfone | High | Excellent | Aerospace, automotive |

| Polyimide | Very High | Good | Electronics, aerospace |

Materials Science

The compound's ability to enhance material properties makes it valuable in materials science:

- Advanced Coatings : Used in coatings that require durability and resistance to harsh environments.

- Biomedical Devices : Investigated for use in drug delivery systems due to its biocompatibility.

Biological Research

This compound has potential applications in biological research:

- Endocrine Disruption Studies : Similar to bisphenol analogues, it is being studied for its potential effects on hormone receptors.

- Antioxidant Activity : The compound may exhibit antioxidant properties that can protect cells from oxidative stress.

Case Study: Antioxidant Activity Assessment

A comparative study indicated that phenolic compounds with propenyl groups showed increased radical scavenging activity. This suggests that sulfonylbisphenol could contribute positively to antioxidant defenses in biological systems.

Toxicity and Safety Assessments

Preliminary toxicity assessments indicate low acute toxicity for this compound. However, comprehensive long-term exposure studies are necessary to evaluate chronic effects and potential carcinogenicity.

Comparison with Similar Compounds

Key Properties

- Molecular Weight : 316.25 g/mol

- Solubility : Highly soluble in water (>100 g/L at 20°C) and polar solvents.

- Thermal Stability : Decomposes above 300°C, making it suitable for high-temperature applications .

Structural Analogs

The sulfonyl-bridged bisphenol family includes several derivatives with varying substituents and counterions. Key analogs are:

Structural Implications :

- The sulfonyl group in BPS disodium salt enhances polarity and oxidative stability compared to BPA’s isopropylidene group.

- Methyl substituents in DMBPS reduce water solubility but increase lipophilicity, affecting environmental mobility .

Physicochemical Properties

| Property | BPS Disodium Salt | BPA Disodium Salt | DMBPS |

|---|---|---|---|

| Water Solubility | >100 g/L | ~50 g/L | ~10 g/L |

| Melting Point (°C) | >300 (decomp.) | 250–260 | 220–225 |

| Log $ K_{\text{ow}} $ | -1.2 | 0.8 | 2.1 |

Key Observations :

- BPS disodium salt’s high solubility facilitates its persistence in aquatic environments, whereas DMBPS’s lower solubility increases adsorption to sediments .

Toxicological and Environmental Profiles

| Parameter | BPS Disodium Salt | BPA Disodium Salt | DMBPS |

|---|---|---|---|

| Estrogenic Activity (EC50) | 1.2 μM (weak agonist) | 0.05 μM (strong agonist) | Not detected |

| Biodegradability | Slow (30% in 28 days) | Slow (25% in 28 days) | Moderate (50% in 28 days) |

| Mutagenicity (Ames Test) | Negative | Positive (at high doses) | Negative |

Research Findings :

Preparation Methods

Sulfonation and Dehydration

Phenol reacts with concentrated sulfuric acid under controlled conditions to form intermediate sulfonic acid derivatives. A patented method (CN104016893A) optimizes this process by introducing mesitylene (1,3,5-trimethylbenzene) as a dehydrating agent. Key steps include:

- Reaction Setup : Phenol (99–110 g) and mesitylene (130–140 g) are combined in a 500 mL reactor and heated to 100–105°C.

- Sulfonation : Sulfuric acid is added dropwise, followed by gradual heating to 165–170°C to facilitate dehydration.

- Isomerization : The mixture is maintained at 165–168°C for 8–10 hours to favor the formation of the 4,4'-isomer over ortho-substituted byproducts.

Mesitylene enhances reaction efficiency by azeotropically removing water, driving the equilibrium toward bisphenol S formation. This method achieves a yield exceeding 95% with a purity of >99.8% after purification.

Purification of Bisphenol S

Crude bisphenol S is purified using a methanol-water mixture (2–2.5 volumes relative to theoretical yield). The solution is adjusted to pH 3–4 with sodium hydroxide, treated with activated carbon (4–5 g) for decolorization, and crystallized at 10–15°C. Recrystallization from methanol-water further elevates purity to >99.8%.

Analytical Characterization

Purity and Yield Optimization

Data from CN104016893A demonstrate the impact of reaction parameters on bisphenol S yield and purity (Table 1).

Table 1: Optimization of Bisphenol S Synthesis (CN104016893A)

| Parameter | Range/Value | Impact on Yield/Purity |

|---|---|---|

| Phenol:Sulfuric Acid Ratio | 1:1.3–1.4 (mol/mol) | Higher ratios reduce byproducts |

| Dehydration Temperature | 165–170°C | Minimizes ortho-isomer formation |

| Isomerization Time | 8–10 hours | Maximizes 4,4'-isomer content |

| Methanol-Water Ratio | 2:1 (v/v) | Enhances crystallization efficiency |

Spectroscopic Confirmation

- FT-IR : The disodium salt exhibits characteristic sulfate (SO₂) stretches at 1150–1250 cm⁻¹ and aromatic C-O stretches at 1200–1300 cm⁻¹.

- ¹H NMR (D₂O) : Aromatic protons resonate as a singlet at δ 7.2–7.4 ppm, confirming symmetry.

Comparative Analysis of Synthetic Routes

While CN104016893A emphasizes mesitylene-driven dehydration, alternative methods exist:

- Traditional Sulfonation : Earlier routes used benzene as a solvent, but mesitylene reduces toxicity and improves dehydration efficiency.

- Microwave-Assisted Synthesis : Patent CN106397283A describes microwave heating for related sulfone compounds, but this requires specialized equipment.

Industrial Applications and Environmental Considerations

The disodium salt’s water solubility makes it preferable for:

- Polymer Production : As a comonomer in polysulfones and epoxy resins.

- Dye Intermediate : Enhances thermal stability in disperse dyes.

Environmental advantages of the mesitylene method include reduced solvent waste and lower energy consumption compared to benzene-based processes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.